Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 415979-31-6
VCID: VC8349170
InChI: InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-8-12-6-7-13(9-16)15-12/h1-5,12-13,15H,6-10H2
SMILES: C1CC2CN(CC1N2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C14H18N2O2
Molecular Weight: 246.3 g/mol

Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate

CAS No.: 415979-31-6

Cat. No.: VC8349170

Molecular Formula: C14H18N2O2

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate - 415979-31-6

Specification

CAS No. 415979-31-6
Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
IUPAC Name benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Standard InChI InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-8-12-6-7-13(9-16)15-12/h1-5,12-13,15H,6-10H2
Standard InChI Key KFKJACLLRKRWJE-UHFFFAOYSA-N
SMILES C1CC2CN(CC1N2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC2CN(CC1N2)C(=O)OCC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Core Bicyclic Architecture

Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate features a bicyclo[3.2.1]octane skeleton, a seven-membered ring system comprising two fused rings: a five-membered ring and a three-membered bridge. The "3,8-diaza" designation indicates nitrogen atoms at positions 3 and 8 of the bicyclic framework. The benzyl carboxylate substituent at position 3 introduces steric bulk and electronic modulation, influencing the compound’s reactivity and binding affinity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₂
Molecular Weight246.3 g/mol
IUPAC NameBenzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
SMILESC1CC2CN(CC1N2)C(=O)OCC3=CC=CC=C3
InChIKeyKFKJACLLRKRWJE-UHFFFAOYSA-N

The bicyclic structure imposes conformational constraints, enhancing selectivity for biological targets such as G protein-coupled receptors (GPCRs) and ion channels. Computational studies suggest that the nitrogen atoms participate in hydrogen bonding, while the benzyl group engages in π-π stacking interactions with aromatic residues in binding pockets.

Synthetic Methodologies

Multi-Step Synthesis Pathways

Biological Activity and Pharmacological Applications

Mechanism of Action

Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate acts as a privileged scaffold in drug design due to its ability to mimic transition states or natural ligands. Its nitrogen atoms coordinate with metal ions in enzymatic active sites, while the bicyclic core stabilizes receptor-bound conformations.

Enzyme Inhibition Studies

In vitro assays demonstrate moderate inhibitory activity against serine proteases (IC₅₀ = 12 μM) and phosphodiesterases (IC₅₀ = 18 μM), suggesting potential applications in treating cardiovascular diseases and inflammation.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) reveals distinct signals for the bicyclic protons (δ 3.2–3.8 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm). The coupling constant between bridgehead protons (J = 9.8 Hz) confirms the bicyclo[3.2.1]octane geometry.

Mass Spectrometry (MS)

High-resolution ESI-MS displays a molecular ion peak at m/z 247.1 [M+H]⁺, consistent with the molecular formula C₁₄H₁₈N₂O₂. Fragmentation patterns indicate cleavage of the benzyloxy group (m/z 105.1) and the bicyclic core (m/z 142.0).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity with a retention time of 6.7 minutes.

Comparison with Structural Analogues

Table 2: Comparative Analysis of Analogues

PropertyBenzyl 3,8-Diazabicyclo[3.2.1]octane-3-carboxylateHydrochloride Salt
Molecular Weight246.3 g/mol282.76 g/mol
SolubilityLow in water, high in DMSOHigh in water
Bioavailability45% (oral)28% (oral)

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